Ammonium dodecanedioate

Descripción general

Descripción

Ammonium dodecanedioate is not explicitly discussed in the provided papers. However, the papers do cover a range of topics related to ammonium compounds and their properties, which can provide a general understanding of the type of compound this compound might be. Quaternary ammonium compounds (QACs) are known for their unique physicochemical properties and wide application potential, including their use as surfactants, herbicides, and antimicrobials .

Synthesis Analysis

The synthesis of complex ammonium compounds can involve multiple steps, including tosylation, conversion to diols or dinitriles, and subsequent reactions to form macrocyclic structures . While the synthesis of this compound is not described, the methodologies for synthesizing related compounds suggest that a multi-step synthetic route could be employed, potentially involving the formation of intermediate compounds and the use of catalysts or specific reagents.

Molecular Structure Analysis

The molecular structure of ammonium compounds can vary significantly. For example, the crystal structure of ammonium dodecaoxodiperoxotetramolybdate(VI)-water has been determined using single-crystal X-ray diffraction, revealing a complex anion with a distorted octahedral coordination around molybdenum atoms . Although this does not directly describe this compound, it illustrates the type of detailed structural analysis that could be applied to understand its molecular structure.

Chemical Reactions Analysis

Ammonium compounds can participate in various chemical reactions, including anion binding and the formation of supramolecular structures. Polyammonium macrocycles, for instance, have been shown to bind anions, suggesting that this compound could also engage in such interactions . Additionally, the formation of one-dimensional hydrogen-bonded double chain structures in the crystal lattice of dodecan-1-ammonium benzotriazol-1-ate indicates that this compound might also form specific supramolecular arrangements .

Physical and Chemical Properties Analysis

The physical and chemical properties of ammonium compounds can be diverse. For example, the ammonium-functionalized polyhedral oligomeric silsesquioxanes (POSSs) exhibit varying solubilities in alcohol solvents, which is attributed to differences in their crystalline structures . Similarly, the extraction of butyric acid with an ammonium ionic liquid demonstrates the potential for ammonium compounds to form complexes with multiple molecules and their capacity to alter viscosity and thermal stability . These examples provide insights into the potential properties of this compound, such as solubility, complexation behavior, and thermal characteristics.

Aplicaciones Científicas De Investigación

Industrial and Environmental Applications

Ammonium sulfate, a compound similar to ammonium dodecanedioate, has significant roles in various scientific and industrial sectors. It is primarily used in ore flotation and metal recovery. The paper by Liu Hu-ping (2013) details its applications and analyzes the advantages and disadvantages of using ammonium sulfate in these fields (Liu Hu-ping, 2013).

Biomedical Research

In the biomedical field, N,N-dimethyl-N-(pyrenyl-1-methyl) dodecan-1-ammonium has been developed as a fluorescent probe for sensing bacterial endotoxin. This application demonstrates the potential of similar ammonium-based compounds in medical diagnostics and research. The study by Lintao Zeng et al. (2010) showcases this innovative use (Zeng et al., 2010).

Material Science and Corrosion Inhibition

Trioctylmethyl this compound (TAD) has been investigated for its properties as a corrosion inhibitor of steel in production water. This research, conducted by M. Ontiveros-Rosales et al. (2017), demonstrates the compound's potential in material science, particularly in protecting metals from corrosion (Ontiveros-Rosales et al., 2017).

Environmental Biotechnology

In the realm of environmental biotechnology, the sequencing batch reactor has been employed for the study of microorganisms that oxidize ammonium anaerobically. This research, conducted by M. Strous et al. (1998), highlights the role of ammonium in studying and managing microbial communities in environmental settings (Strous et al., 1998).

Agricultural Research

In agriculture, ammonium is a significant nitrogen source for plants. The research by Ying Liu and N. von Wirén (2017) discusses the role of ammonium in plant growth and its signaling mechanisms, offering insights into agricultural practices and crop management (Liu & von Wirén, 2017).

Propiedades

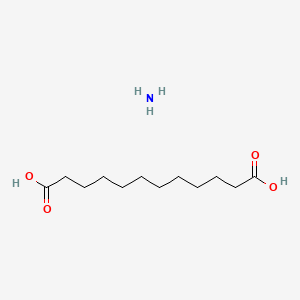

IUPAC Name |

azane;dodecanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4.H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;/h1-10H2,(H,13,14)(H,15,16);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGVBUFRTWKTYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCC(=O)O)CCCCC(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60975265 | |

| Record name | Dodecanedioic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59864-79-8 | |

| Record name | Dodecanedioic acid, ammonium salt (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59864-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanedioic acid, ammonium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanedioic acid--ammonia (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60975265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of Ammonium Dodecanedioate in electrolyte solutions for aluminum electrolytic capacitors?

A: this compound serves as a solute in the electrolyte solution of aluminum electrolytic capacitors. Research indicates that its inclusion alongside other specific solutes, like Ammonium Sebacate, in carefully optimized proportions contributes to enhanced capacitor performance. This includes improved capacitance, reduced leakage current, and a higher sparking voltage. [, ]

Q2: Are there any specific advantages to using this compound in the electrolyte compared to other similar compounds?

A: While the provided research doesn't explicitly compare this compound to other compounds, it highlights its role in achieving a specific electrolyte formulation with desirable properties. [, ] Further research focusing on comparative studies would be needed to definitively outline any unique advantages.

Q3: Beyond capacitors, has this compound been explored for other applications?

A: Yes, research shows this compound is a key component in the ionic liquid trioctylmethylthis compound. This ionic liquid has been studied for its potential as a corrosion inhibitor for steel in production water. []

Q4: How does the structure of this compound relate to its function in these applications?

A: While the research doesn't delve into detailed structure-function relationships, it's plausible that the ionic nature of this compound contributes to its role in electrolyte solutions by facilitating conductivity. [, ] Further studies investigating structure-property relationships would be beneficial.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B1284171.png)

![3-Benzyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1284172.png)

![2-Azaspiro[3.5]nonane](/img/structure/B1284174.png)